(4-ethylphenyl)methanesulfonamide
Overview
Description
This compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol. It is characterized by the presence of a sulfonamide group attached to a 4-ethylphenyl group.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Ethylphenyl)methanesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethylphenyl)methanesulfonamide . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding how these factors influence the compound’s action will be crucial for optimizing its use.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Ethylphenyl)methanesulfonamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(4-Ethylphenyl)methanesulfonamide can lead to sustained anti-inflammatory and analgesic effects, although potential adverse effects should be carefully monitored.
Dosage Effects in Animal Models
The effects of 1-(4-Ethylphenyl)methanesulfonamide vary with different dosages in animal models. At therapeutic doses, it exhibits significant anti-inflammatory, analgesic, and antipyretic activities . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm
Metabolic Pathways
1-(4-Ethylphenyl)methanesulfonamide is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of metabolites that are excreted from the body The metabolic pathways of 1-(4-Ethylphenyl)methanesulfonamide can influence its pharmacokinetics and overall efficacy
Subcellular Localization
The subcellular localization of 1-(4-Ethylphenyl)methanesulfonamide can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in inflammatory pathways. Understanding the subcellular localization of 1-(4-Ethylphenyl)methanesulfonamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of (4-ethylphenyl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of sulfonyl chlorides with an amine. For instance, the reaction of methanesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as pyridine can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-ethylphenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-ethylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its biological activity, including its anti-inflammatory and analgesic properties.
Medicine: As an NSAID, it is used to treat conditions such as acute pain, inflammation, and fever.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
(4-ethylphenyl)methanesulfonamide can be compared with other sulfonamide-based compounds such as:
Sulfanilamide: An antibacterial agent used in the treatment of bacterial infections.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim to treat various bacterial infections.
Ampiroxicam: A sultam used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific structure, which imparts its anti-inflammatory and analgesic properties, making it effective in treating pain and inflammation.
Properties
IUPAC Name |
(4-ethylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKGWLRAPYCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734294 | |
Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-35-0 | |
Record name | 4-Ethylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64732-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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